2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H13ClF3N5OS and its molecular weight is 463.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in oncology and as kinase inhibitors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H16ClF3N4OS, with a molecular weight of 426.88 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl group and a trifluoromethylphenyl acetamide moiety, which contribute to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, it has been shown to inhibit Src and Bcr-Abl tyrosine kinases, which are critical in various malignancies:
- Src Kinase Inhibition : Src is implicated in glioblastoma and other cancers. The compound has demonstrated significant inhibition of Src activity in glioblastoma cell lines (U251 and T98G), leading to reduced cell viability and tumorigenicity .
- Bcr-Abl Inhibition : The compound's structural features suggest potential activity against Bcr-Abl, making it relevant for chronic myeloid leukemia (CML) therapies.
In Vitro Studies
In vitro assays have shown that the compound exhibits potent inhibitory effects on Src kinase at low micromolar concentrations. For example, in enzymatic assays, the compound demonstrated an IC50 value in the range of 100 nM to 1 µM against Src .
In Vivo Studies
In vivo studies utilizing xenograft models have indicated that treatment with the compound significantly reduces tumor volume in models of osteosarcoma and CML . These findings suggest that the compound not only inhibits kinase activity but also translates into tangible therapeutic effects in living organisms.
Comparative Analysis with Related Compounds
A comparison with other pyrazolo[3,4-d]pyrimidine derivatives reveals that the presence of both chlorophenyl and trifluoromethyl groups enhances its potency and selectivity. Table 1 summarizes key characteristics of similar compounds:
Compound Name | Activity | IC50 (μM) | Target Kinase |
---|---|---|---|
SI388 | Src Inhibitor | 0.1 - 1 | Src |
Compound X | Bcr-Abl Inhibitor | 0.5 - 5 | Bcr-Abl |
Compound Y | Multi-Kinase Inhibitor | 0.2 - 2 | Various |
Case Study 1: Glioblastoma Treatment
In a study evaluating the effects of the compound on glioblastoma cells, treatment with ascending doses (10 nM to 1 µM) resulted in a significant decrease in phosphorylated Src levels, indicating effective inhibition . The study concluded that this compound could enhance sensitivity to ionizing radiation in glioblastoma therapies.
Case Study 2: Chronic Myeloid Leukemia
Another study highlighted the efficacy of this compound in reducing tumor volumes by over 50% in xenograft models of CML when administered at therapeutic doses . This underscores its potential as a targeted therapy for cancers driven by aberrant kinase activity.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5OS/c21-13-3-7-15(8-4-13)29-18-16(9-27-29)19(26-11-25-18)31-10-17(30)28-14-5-1-12(2-6-14)20(22,23)24/h1-9,11H,10H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKELNTCULFFGDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.